molecular formula C20H19N3O3 B2958401 N-(3-acetylphenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1219901-76-4

N-(3-acetylphenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2958401
CAS No.: 1219901-76-4
M. Wt: 349.39
InChI Key: BRSKKGUTFWKPHD-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.39. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

Cannabinoid Receptor Studies : Diarylpyrazoles, which are structurally related to N-(3-acetylphenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, have been extensively studied for their binding affinity towards cannabinoid receptors. Methoxy and fluorine analogs of N-(piperidinyl)-1-(2,4-dichlorophenyl)-4-methyl-5-(4-pentylphenyl)-1H-pyrazole-3-carboxamide (O-1302) showed comparable affinities to the CB1 receptor antagonist SR141716, indicating their potential for medical imaging applications, particularly in developing positron emission tomography (PET) ligands for the cerebral cannabinoid CB1 receptor (Shintaro Tobiishi et al., 2007).

Anticonvulsant Activity : The synthesis of chalcones and their derived 2-pyrazoline-1-carbothioamides has been explored for their anticonvulsant activities. Compounds derived from this scaffold have shown promising results in pentylenetetrazole induced seizure (PTZ) and maximal electroshock seizure (MES) tests in mice, highlighting the potential of pyrazoline derivatives in the development of new anticonvulsant drugs (Nagihan Beyhan et al., 2017).

Material Science Applications

Corrosion Inhibition : The synthesized compounds (E)-5-amino-3-(4-methoxyphenyl)-N′-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-4-carbohydrazide and its analogs have been studied for their efficiency in protecting mild steel against corrosion in HCl solution. These studies involve gravimetric, electrochemical methods, and surface analysis, providing insights into the protective layer formation and the adsorption behavior of these inhibitors on the steel surface, which is critical for developing more effective corrosion inhibitors (P. Paul et al., 2020).

Computational Studies

Molecular Docking and DFT Calculations : The novel series of thiophene-based heterocyclic compounds, including 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, have been evaluated for their enzyme inhibitory activities against key enzymes. Molecular docking studies revealed significant interactions at the enzyme active sites, while DFT calculations provided insights into the electronic structures and potential reactivity of these compounds. Such studies are crucial for the rational design of enzyme inhibitors with potential therapeutic applications (A. Cetin et al., 2021).

Mechanism of Action

Properties

IUPAC Name

N-(3-acetylphenyl)-5-(3-methoxyphenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-13(24)14-6-4-8-16(10-14)21-20(25)19-12-18(22-23(19)2)15-7-5-9-17(11-15)26-3/h4-12H,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSKKGUTFWKPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=NN2C)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.